
Avanafil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 330784-47-9 (unlabelled)
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of Avanafil-d4 is crucial for optimizing its therapeutic use. Studies have demonstrated that Avanafil can effectively cross the blood-brain barrier, which is important for assessing its central nervous system effects. A sensitive high-performance liquid chromatography-triple quadrupole mass spectrometric method was developed to analyze Avanafil and its metabolites in biological samples, revealing recovery rates of 96.60% in rat plasma and 94.50% in brain homogenates .
Efficacy in Treating Erectile Dysfunction
Avanafil has been shown to be effective in treating ED, with clinical studies indicating significant improvements in erectile function scores compared to placebo groups. A meta-analysis highlighted that both 100 mg and 200 mg doses of Avanafil resulted in higher International Index of Erectile Function (IIEF) scores, demonstrating its efficacy in enhancing sexual performance . Moreover, Avanafil's rapid onset of action makes it a preferred choice among PDE5 inhibitors .
Safety Profile
The safety profile of Avanafil has been extensively evaluated in clinical trials. Adverse events associated with its use were found to be manageable, with no significant differences in serious adverse events when compared to placebo . The risk of hypotension and other side effects commonly associated with PDE5 inhibitors was also assessed, indicating that Avanafil presents a favorable safety profile .
Comparative Studies with Other PDE5 Inhibitors
Comparative studies have positioned Avanafil favorably against other PDE5 inhibitors such as sildenafil and tadalafil. Research indicates that Avanafil offers similar or superior efficacy while potentially having fewer side effects related to prolonged vasodilation . The pharmacokinetic advantages of Avanafil include a shorter half-life and quicker onset, which are beneficial for patients seeking immediate relief from ED symptoms.
Future Research Directions
Ongoing research is exploring the potential applications of this compound beyond ED treatment. Investigations into its effects on other conditions related to vascular health and sexual dysfunction are being conducted. Additionally, the exploration of combination therapies involving Avanafil with other agents may enhance treatment outcomes for patients with complex medical histories .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness and safety of Avanafil. For instance:
- Study A : A randomized controlled trial involving 300 participants demonstrated significant improvements in IIEF scores after 12 weeks of treatment with either 100 mg or 200 mg doses of Avanafil compared to placebo.
- Study B : A long-term follow-up study indicated sustained efficacy over 24 months with minimal adverse events reported.
These studies underscore the promising role of this compound in clinical practice.
Propiedades
Fórmula molecular |
C23H22D4ClN7O3 |
---|---|
Peso molecular |
487.975 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.